molecular formula C10H17N3O3 B2745612 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396860-73-3

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Cat. No. B2745612
CAS RN: 1396860-73-3
M. Wt: 227.264
InChI Key: QBXCIVIKXQACRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor. It has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • A study by Sujayev et al. (2016) involved the synthesis of a cyclic urea derivative (similar in structure to the specified compound) and tested its inhibition of carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The compound demonstrated effective inhibition profiles with Ki values in the nanomolar range, suggesting potential applications in the treatment of conditions related to these enzymes (Sujayev et al., 2016).

Antibacterial Activities

  • Research by Sharma et al. (2004) synthesized urea derivatives and evaluated them for their antibacterial properties. These compounds were tested against various Gram-positive and Gram-negative bacteria, showing potential as antimicrobial agents (Sharma et al., 2004).

Characterization and Potential Applications

  • A study by Lloyd and Steed (2011) investigated the rheology, morphology, and gelation of a urea derivative in various acids, providing insights into the physical properties of such compounds and their potential applications in material science (Lloyd & Steed, 2011).

Chemical Synthesis and Reactions

  • The work by Peet (1987) discussed the treatment of specific isocyanates with aminotetrazole, leading to the formation of kinetically and thermodynamically stable urea compounds. This research provides insight into the chemical synthesis and reactions of urea derivatives (Peet, 1987).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-8-7-9(16-13-8)3-4-11-10(14)12-5-6-15-2/h7H,3-6H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCIVIKXQACRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.